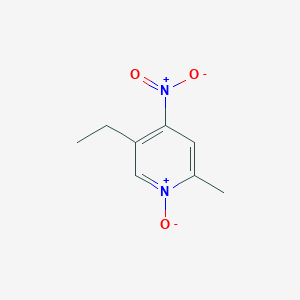

5-Ethyl-2-methyl-4-nitropyridine 1-oxide

Beschreibung

5-Ethyl-2-methyl-4-nitropyridine 1-oxide (CAS No. 68707-69-7) is a substituted pyridine derivative characterized by a nitro group at the 4-position, an ethyl group at the 5-position, a methyl group at the 2-position, and an N-oxide functional group. This compound belongs to the nitropyridine N-oxide family, which is notable for its electron-deficient aromatic system, making it a valuable intermediate in organic synthesis and pharmaceutical research. The nitro and N-oxide groups enhance its reactivity in electrophilic substitution and reduction reactions, while the alkyl substituents influence steric and solubility properties.

Eigenschaften

IUPAC Name |

5-ethyl-2-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-7-5-9(11)6(2)4-8(7)10(12)13/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANDYWNNFZVYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C([N+](=C1)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345213 | |

| Record name | 5-Ethyl-2-methyl-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131-20-0 | |

| Record name | 1131-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1131-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethyl-2-methyl-4-nitropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methyl-4-nitropyridine 1-oxide typically involves the nitration of 2-methyl-5-ethylpyridine followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position of the pyridine ring . The resulting nitro compound is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the N-oxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-2-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group is an excellent leaving group and can be substituted by halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

Substitution: Sulfuryl chloride, acetyl bromide.

Major Products Formed

Reduction: 5-Ethyl-2-methyl-4-aminopyridine 1-oxide.

Substitution: 2,4-Dichloropyridine, 2,4-Dibromopyridine.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-2-methyl-4-nitropyridine 1-oxide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-Ethyl-2-methyl-4-nitropyridine 1-oxide involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The N-oxide structure can also participate in redox reactions, influencing cellular oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 5-Ethyl-2-methyl-4-nitropyridine 1-oxide with four structurally related nitropyridine N-oxide derivatives (Table 1), focusing on substituent effects, physicochemical properties, and reactivity.

Table 1: Key Properties of this compound and Analogues

*Molecular weights calculated based on substituent contributions.

Substituent Effects on Physicochemical Properties

- Lipophilicity : The ethyl group in this compound increases lipophilicity compared to methyl-substituted analogues (e.g., 2,5-Dimethyl-4-nitropyridine 1-oxide), reducing aqueous solubility .

- Steric Hindrance : The 2,3,5-Trimethyl analogue exhibits significant steric hindrance, limiting its utility in reactions requiring accessibility to the aromatic ring .

- Thermal Stability : Cyclopentane-fused derivatives (e.g., 126259-73-2) demonstrate enhanced thermal stability due to rigid fused-ring systems, whereas alkyl-substituted variants may decompose under harsh conditions .

Biologische Aktivität

5-Ethyl-2-methyl-4-nitropyridine 1-oxide (C₈H₁₀N₂O₃) is an organic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Overview of the Compound

This compound is characterized by its unique structure, which includes an ethyl group at the 5-position, a methyl group at the 2-position, and a nitro group at the 4-position of the pyridine ring. The presence of the N-oxide functional group enhances its reactivity and biological activity.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The nitro group is particularly important for this activity, as it can be reduced to form reactive intermediates that damage bacterial DNA and proteins .

- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties. It has been tested in vitro against several cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis .

- Inhibition of Nitric Oxide Synthase (NOS) : The compound has been investigated for its ability to inhibit different isoforms of nitric oxide synthase, particularly neuronal NOS (nNOS). This inhibition could have therapeutic implications for neurodegenerative diseases by reducing excessive nitric oxide production .

The mechanisms through which this compound exerts its biological effects involve several pathways:

- Reductive Activation : The nitro group can undergo reduction to generate reactive species that interact with cellular macromolecules, leading to cytotoxic effects in microbial cells and tumor cells .

- Ion Channel Modulation : Similar compounds have been reported to modulate ion channels, particularly potassium channels. This modulation can enhance nerve impulse conduction and influence various physiological processes .

- Oxidative Stress Pathways : The N-oxide structure allows participation in redox reactions, influencing oxidative stress within cells. This property may contribute to its anticancer effects by promoting apoptosis in cancer cells through oxidative damage .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anticancer | Inhibition of cell proliferation | |

| NOS Inhibition | Reduced nitric oxide production |

Case Study: Antimicrobial Efficacy

In a study conducted on various bacterial strains, including Escherichia coli and Staphylococcus aureus, this compound demonstrated a minimum inhibitory concentration (MIC) in the range of 10–50 µg/mL. The mechanism was attributed to the formation of reactive intermediates post-reduction of the nitro group, which interferes with bacterial DNA synthesis .

Case Study: Anticancer Activity

In vitro assays on HeLa and A375 human cancer cell lines revealed that treatment with concentrations ranging from 50 µM to 200 µM led to significant reductions in cell viability (up to 70% at higher concentrations). Flow cytometry analysis indicated that this reduction was associated with increased apoptosis markers, suggesting potential for development as a chemotherapeutic agent .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 70–80% | |

| Oxidation | H₂O₂/CH₃COOH, 60°C, 4 hrs | 65–75% | |

| Purification | Silica gel chromatography | >75% purity |

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Answer:

- ¹H NMR : The N-oxide group deshields adjacent protons. For example, pyridine ring protons near the N-oxide group show δH = 8.2–8.5 ppm, while methyl and ethyl groups appear at δH = 1.2–2.5 ppm .

- IR Spectroscopy : The nitro group (NO₂) exhibits asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. The N-O stretch in the oxide group appears at ~1250–1300 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peaks (M⁺) align with the molecular weight (e.g., C₈H₁₀N₂O₃: 182.18 g/mol) .

Advanced: How do electronic effects of the nitro and N-oxide groups influence regioselectivity in further functionalization?

Answer:

The nitro group is a strong electron-withdrawing meta-director, while the N-oxide group activates the ring toward electrophilic substitution at the para position. Computational studies (e.g., DFT) reveal:

- Nitro group : Increases positive charge density at the 3- and 5-positions, favoring nucleophilic attack at these sites .

- N-Oxide : Enhances electron density at the 2- and 4-positions via resonance, enabling electrophilic substitutions like halogenation .

Methodology : Use Fukui indices or Mulliken charges from DFT calculations to predict reactivity .

Advanced: What computational approaches validate the compound’s stability under varying environmental conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., stability up to 150°C for similar N-oxides) .

- Moisture Sensitivity Tests : Store samples in desiccators at 25°C/60% RH; monitor via FTIR for hydrolysis (e.g., NO₂ → NH₂ reduction) .

- Photostability : Expose to UV light (300–400 nm) and track degradation via HPLC. Nitro groups often show photolytic cleavage .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can contradictions in reported spectral data be resolved?

Q. Methodology :

- Cross-Validation : Compare IR/NMR data with computational predictions (DFT) .

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .

- Recrystallization : Purify using ethanol/water mixtures to isolate crystalline forms with consistent melting points (e.g., 268–287°C for analogs) .

Advanced: What strategies identify degradation byproducts during long-term storage?

Answer:

- Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; analyze monthly via LC-MS .

- Degradation Pathways : Nitro reduction to amine or N-oxide hydrolysis to pyridine are common. Track via shifts in ¹H NMR (e.g., δH = 6.5–7.5 ppm for amine derivatives) .

Basic: How can researchers design experiments to probe the compound’s reactivity with nucleophiles?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.